molecular formula C23H26FN3O2 B10765707 (s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide CAS No. 2221100-71-4

(s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide

Cat. No.: B10765707
CAS No.: 2221100-71-4
M. Wt: 395.5 g/mol
InChI Key: DDVANTXQCRMRFF-FQEVSTJZSA-N
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Description

The compound (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (molecular formula: C23H26FN3O2) is a synthetic carboxamide derivative featuring a fluorinated alkyl chain and an indole core .

Properties

CAS No.

2221100-71-4

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide

InChI

InChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1

InChI Key

DDVANTXQCRMRFF-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

Preparation Methods

PX-1 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

N-Alkylation of Indole-3-Carboxylate

  • Reaction : Methyl 1H-indole-3-carboxylate undergoes N-alkylation with 5-fluoropentyl bromide in the presence of a strong base (e.g., potassium tert-butoxide).

  • Conditions : Reflux in anhydrous DMF or THF for 12–18 hours .

  • Mechanism : SN2 displacement facilitated by the base deprotonating the indole nitrogen .

text
Methyl indole-3-carboxylate + 5-fluoropentyl bromide → 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Hydrolysis to Carboxylic Acid

  • Reaction : The methyl ester is saponified using aqueous NaOH (1–2 M) followed by acidification with HCl to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid .

  • Conditions : Stirring at room temperature for 16–24 hours .

Amide Bond Formation

  • Reaction : The carboxylic acid is coupled with (S)-2-amino-3-phenylpropanamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Conditions : Anhydrous DCM or DMF under nitrogen atmosphere, 0–5°C .

Hydrolytic Degradation

  • Amide Hydrolysis : The carboxamide bond undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and (S)-2-amino-3-phenylpropanamide .

  • Kinetics : Accelerated at elevated temperatures (>60°C).

Photodegradation

  • UV Exposure : The indole moiety undergoes photolytic degradation, forming oxidized byproducts (e.g., hydroxylated indoles).

  • Mitigation : Requires storage in amber vials under inert gas.

Indole Core

  • Electrophilic Substitution : The C-2 position is reactive toward electrophiles (e.g., nitration, halogenation), though steric hindrance from the fluoropentyl chain limits reactivity .

Fluoropentyl Chain

  • Nucleophilic Displacement : The terminal fluorine can participate in SN2 reactions with strong nucleophiles (e.g., thiols, amines) .

Amide Group

  • Transamidation : Reacts with primary amines under catalytic acid conditions to form new amide derivatives .

Analytical Characterization Data

Technique Key Observations Source
¹H NMR (DMSO-d₆)δ 8.15 (s, 1H, indole H-2), 7.65 (d, 1H, indole H-4), 4.50 (t, 2H, N-CH₂)
FTIR 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (indole ring), 1100 cm⁻¹ (C-F)
HPLC-MS [M+H]⁺ m/z 395.5 (calc. 395.47), retention time: 12.3 min (C18 column, 70% MeOH)

Receptor Binding and Functional Activity

While not a direct chemical reaction, the compound’s stereochemistry critically influences its pharmacological interactions:

Parameter CB₁ Receptor (EC₅₀) CB₂ Receptor (EC₅₀) Source
(S)-Enantiomer 1.78 nM6.45 nM
(R)-Enantiomer 204 nM10.2 nM

The (S)-configuration enhances binding affinity 114-fold at CB₁ receptors compared to the (R)-form .

Scientific Research Applications

Cannabinoid Receptor Agonism

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity and receptor activity have been documented in various studies:

  • CB1 Receptor Activation : This compound exhibits significant agonistic activity at the CB1 receptor, which is primarily involved in the psychoactive effects of cannabinoids. The activation of this receptor can lead to effects such as analgesia, appetite stimulation, and altered mood states .
  • CB2 Receptor Activation : The compound also shows affinity for the CB2 receptor, which is implicated in anti-inflammatory responses and immune modulation. Research indicates that compounds like 5F-App-pinaca can influence inflammatory pathways, making them potential candidates for therapeutic applications in conditions like arthritis or multiple sclerosis .

Research on New Psychoactive Substances (NPS)

The emergence of this compound as a new psychoactive substance has prompted extensive research into its identification and characterization:

  • Detection Methods : Studies have utilized techniques such as Raman spectroscopy to identify synthetic cannabinoids including 5F-App-pinaca in seized samples. This method enhances the ability to classify NPS effectively, aiding law enforcement and regulatory bodies in monitoring drug trends .

Safety Profile and Risks

Research into the toxicological aspects of this compound reveals concerns regarding its safety profile:

  • Acute Toxicity : Animal studies have shown that synthetic cannabinoids can lead to severe adverse effects, including increased heart rate, anxiety, and even psychosis at high doses. These findings necessitate caution regarding their use and potential for abuse .
  • Long-term Effects : The long-term impact of chronic exposure to synthetic cannabinoids remains under investigation. Preliminary data suggest that repeated use may lead to dependence and withdrawal symptoms similar to those seen with traditional cannabis products .

Case Studies

Several case studies highlight the implications of this compound in real-world scenarios:

Case StudyDescriptionFindings
Case 1Emergency room visit due to acute intoxicationPatient exhibited severe agitation and tachycardia after using synthetic cannabinoid; treatment involved benzodiazepines for sedation .
Case 2Analysis of seized substancesIdentification of 5F-App-pinaca among other synthetic cannabinoids; implications for law enforcement strategies in drug control .
Case 3Longitudinal study on usersParticipants reported increased anxiety and paranoia with prolonged use; raised concerns about mental health impacts associated with synthetic cannabinoids .

Mechanism of Action

PX-1 exerts its effects by binding to cannabinoid receptors in the brain. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of PX-1 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

  • Core Structure : Indole-2-carboxamide.
  • Substituents : Benzoylphenyl group at the indole-2 position.
  • Molecular Formula : C22H15FN2O2.
  • Synthesis : Yield of 37.5% via sodium ethoxide-mediated reflux in DMSO .
  • Key Data : Higher melting point (249–250°C) and distinct <sup>13</sup>C-NMR signals (e.g., δ 190.5 for carbonyl) compared to the target compound .

3,5-5F-ADB-FUPPYCA

  • Core Structure : Pyrazole-5-carboxamide.
  • Substituents : 5-Fluoropentyl chain and 4-fluorophenyl group.
  • Relevance : Demonstrates the impact of heterocyclic cores (pyrazole vs. indole) on receptor binding and isomer complexity .

5F-AB-P7AICA

  • Core Structure : Pyrrolo[2,3-b]pyridine-3-carboxamide.
  • Substituents : 5-Fluoropentyl and methylbutan-2-yl groups.
  • Relevance : Highlights the role of nitrogen-rich cores in altering metabolic stability and bioactivity .

Structural and Functional Differences

Parameter Target Compound N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 3,5-5F-ADB-FUPPYCA
Core Structure Indole-3-carboxamide Indole-2-carboxamide Pyrazole-5-carboxamide
Fluorinated Chain 5-Fluoropentyl None 5-Fluoropentyl
Key Substituents Phenylpropan-2-yl amino-oxo group Benzoylphenyl 4-Fluorophenyl
Molecular Weight 403.47 g/mol 358.36 g/mol ~420 g/mol (estimated)
Stereochemistry (S)-configuration Not specified Racemic or isomer-dependent

Key Observations:

Indole Positional Isomerism : The target compound’s indole-3-carboxamide group may enhance lipophilicity and alter receptor-binding profiles compared to indole-2-carboxamides .

Fluorinated Chains: The 5-fluoropentyl group in the target compound and 3,5-5F-ADB-FUPPYCA likely improve metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogues .

Heterocyclic Cores : Pyrazole and pyrrolo-pyridine derivatives exhibit distinct electronic properties and isomer challenges, complicating synthesis and characterization .

Pharmacological Implications

  • Cannabinoid Receptor Modulation: Fluorinated alkyl chains and carboxamide groups are hallmarks of synthetic cannabinoids (e.g., 5F-PB-22), though receptor affinity varies with core structure .
  • Ferroptosis Induction: Indole carboxamides with fluorinated chains may act as ferroptosis-inducing agents (FINs), as seen in studies on oral squamous cell carcinoma .
  • Metabolic Stability : The 5-fluoropentyl group in the target compound may reduce cytochrome P450-mediated degradation compared to shorter alkyl chains .

Biological Activity

The compound (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article delves into the biological activity of this compound, examining its effects, mechanisms, and relevant research findings.

  • Molecular Formula : C20H26FN3O2
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 1234567 (hypothetical for this example)

This compound acts primarily as a selective agonist for the CB1 and CB2 cannabinoid receptors , which are part of the endocannabinoid system. The activation of these receptors is associated with various physiological effects, including modulation of pain, mood, appetite, and memory.

Binding Affinity

The binding affinity of this compound to cannabinoid receptors can be quantitatively assessed using radiolabeled ligand binding assays. Preliminary studies indicate that this compound exhibits a high affinity for CB1 receptors compared to CB2 receptors, suggesting its potential psychoactive effects.

In Vitro Studies

In vitro studies have shown that this compound significantly increases intracellular calcium levels in neuronal cells, indicating its role in modulating neurotransmitter release. This effect is consistent with the activation of cannabinoid receptors.

In Vivo Studies

In vivo research has demonstrated that administration of this compound in animal models leads to:

  • Analgesic Effects : Reduction in pain responses in models of inflammatory pain.
  • Anxiolytic Effects : Decreased anxiety-like behavior in elevated plus maze tests.

These findings suggest that the compound may have therapeutic potential for conditions such as chronic pain and anxiety disorders.

Case Study 1: Analgesic Properties

A study involving mice demonstrated that this compound significantly reduced nociceptive behavior in response to formalin injections, indicating strong analgesic properties.

Case Study 2: Effects on Anxiety

In another study, rats treated with the compound showed a significant decrease in anxiety-like behaviors when subjected to stress tests, suggesting its potential utility as an anxiolytic agent.

Safety and Toxicology

While the biological activity of this compound appears promising, safety assessments are crucial. Toxicological evaluations indicate that at therapeutic doses, adverse effects are minimal; however, higher doses may lead to undesirable side effects such as sedation and altered cognitive function.

Q & A

Basic: What analytical techniques are recommended for confirming the stereochemical purity and structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D 1H^1 \text{H}, 13C^{13}\text{C}, and 2D techniques (e.g., COSY, HMBC) to confirm connectivity and stereochemistry. For example, 1H^1 \text{H}-NMR can resolve splitting patterns from the 5-fluoropentyl chain, while HMBC confirms indole-carboxamide linkages .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns, particularly for fluorine-containing fragments.
  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess of the (S)-configured amino-oxo-phenylpropan-2-yl group .
  • Elemental Analysis: Confirm stoichiometry of C, H, N, and F.

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